4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound with a complex structure that includes a chlorobenzyl group and a dimethylphenyl group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 2,4-dimethylphenylhydrazine to form an intermediate, which is then cyclized to produce the pyridazinone core. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)-3-thiosemicarbazide
- (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide
Uniqueness
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
618443-44-0 |
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Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H19ClN2O/c1-12-3-8-17(13(2)9-12)18-11-15(19(23)22-21-18)10-14-4-6-16(20)7-5-14/h3-9,15H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
YTBBMHZRUAEPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=O)C(C2)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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